![molecular formula C18H18N2O4S2 B2940324 ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 831216-65-0](/img/structure/B2940324.png)

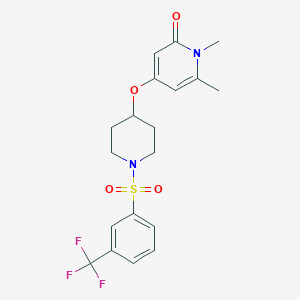

ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

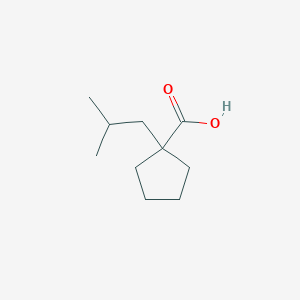

Ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C18H18N2O4S2 and an average mass of 390.477 Da . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

Thiophene derivatives, including the compound , are synthesized from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ambident nucleophilicity and electrophilicity .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

- Synthesis of Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones : A study explored the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to its acetylated and propionylated versions, followed by treatment with hydrazine hydrate to yield 3-amino tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These compounds, upon reaction with aromatic aldehydes, formed Schiff bases with significant antibacterial, antifungal, and anti-inflammatory activities (Narayana, Ashalatha, Raj, & Kumari, 2006).

Anticancer Applications

- Novel Thiophene and Benzothiophene Derivatives : Another research effort focused on the synthesis of new thiophene and benzothiophene derivatives aiming at anti-proliferative activity against tumor cell lines. Compounds such as ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate showed promising activity against breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line, compared to the reference control doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Synthetic Applications

- One-Pot Synthesis Techniques : Research on one-pot, three-component synthesis methods for creating bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes from related thiophene carboxylate compounds highlighted the efficiency of these methods in generating nitrogen-containing heterocycles with mild reaction conditions and good yields (Fang, Fang, & Zheng, 2013).

将来の方向性

Thiophene and its derivatives, including the compound , have shown promising pharmacological characteristics, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-18(23)11-8-10(2)25-17(11)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBYTIDKADZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2940246.png)

![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)

![2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2940258.png)

![Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide](/img/structure/B2940264.png)